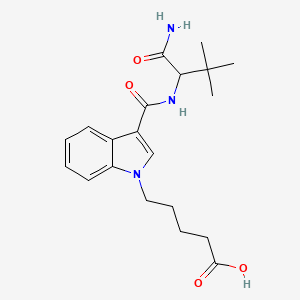
ADBICA N-(4-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Structurally, it is a modified aminoalkylindole like many cannabimimetics with pronounced activity at both CB receptors. ADBICA N-(4-hydroxypentyl) metabolite is a potential phase 1 metabolite of ADBICA, based on the known metabolism of other aminoalkylindoles. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism of Synthetic Cannabinoids
Carlier et al. (2017) investigated the metabolism of ADB-PINACA and its fluoropentyl analog 5F-ADB-PINACA, identifying major metabolic reactions including hydroxylation and glucuronidation of ADB-PINACA. This study highlights the role of hydroxypentyl metabolites in differentiating between the intake of various synthetic cannabinoids (Carlier, Diao, Scheidweiler, & Huestis, 2017).
Identification of Metabolites in Biological Samples
Jang et al. (2014) identified major urinary metabolites of AM-2201, a synthetic cannabinoid, in rats and humans. The study found that the presence of N-(5-hydroxypentyl) metabolite contributes to distinguishing between AM-2201 and JWH-018 abuse (Jang, Yang, Shin, Choi, Chang, & Kim, 2014).
Analytical Methods for Detection of Metabolites
Kul et al. (2020) developed a sensitive and precise method for determining XLR-11 metabolites in urine, including the N-(4-hydroxypentyl) analog, which is essential for forensic analysis (Kul, Cucu, & Ahmad, 2020).
Pharmacological Profiling of Synthetic Cannabinoids
Longworth et al. (2017) conducted a study on the pharmacological profiling of major metabolites of synthetic cannabinoids like APICA and ADB-PINACA, emphasizing the importance of understanding the role of metabolites in the drug's overall pharmacological profile (Longworth, Connor, Banister, & Kassiou, 2017).
Metabolite Profiling for Drug Intake Identification
Wohlfarth et al. (2015) assessed the metabolic stability and identified metabolites of AB-PINACA and 5F-AB-PINACA. This research is significant for forensic and clinical toxicology to identify drug intake (Wohlfarth, Castaneto, Zhu, Pang, Scheidweiler, Kronstrand, & Huestis, 2015).
Propriétés
Formule moléculaire |
C20H29N3O3 |
|---|---|
Poids moléculaire |
359.5 |
InChI |
InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26) |
Clé InChI |
IZMLODTWDCPVEI-UHFFFAOYSA-N |
SMILES |
CC(O)CCCN1C=C(C(NC(C(C)(C)C)C(N)=O)=O)C2=C1C=CC=C2 |
Synonymes |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



